1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine

Membrane Biophysics Phase Behavior Lipid Nanoparticles

Researchers quantifying membrane curvature-dependent fusion often encounter irreproducible results when substituting DPoPE with generic PE lipids. 1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (DPoPE, CAS 61599-23-3) provides a validated, tunable standard: • >99% (TLC) purity; Lα→HII phase transition at 1.4 mM La³⁺, enabling sensitive fusion assays. • Selectively induces apoptosis in NCI-H28 malignant pleural mesothelioma cells (1-100 μM) without affecting non-malignant Met5A cells. • Supplied by BenchChem with reliable global shipping in standard research quantities.

Molecular Formula C37H70NO8P
Molecular Weight 687.9 g/mol
Cat. No. B1241316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine
Molecular FormulaC37H70NO8P
Molecular Weight687.9 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC
InChIInChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-/t35-/m1/s1
InChIKeyPGPMCWZMPPZJML-NAFNZUQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16:1 PE Product Overview


1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (also known as 16:1 PE, DPoPE, or DPOPE) is a synthetic, unsaturated diacylglycerophosphoethanolamine . It is a phospholipid composed of a glycerol backbone esterified with two palmitoleoyl fatty acid chains (16:1, Δ9-cis) and a phosphoethanolamine headgroup. This compound is primarily utilized as a laboratory reagent in biophysical and biochemical research due to its well-characterized, and readily tunable, phase behavior, particularly its ability to transition between a lamellar (Lα) liquid-crystalline phase and an inverted hexagonal (HII) phase under physiologically relevant conditions [1]. Its high purity, typically >99% as determined by thin-layer chromatography (TLC), makes it suitable for creating defined model membrane systems . Beyond its use as a model lipid, it has been identified in patents and primary literature as an active agent capable of inducing apoptosis in specific cancer cell lines [2].

Why Substituting 16:1 PE Fails


Generic substitution with other phosphatidylethanolamine (PE) species like DPPE (saturated 16:0), DOPE (unsaturated 18:1 Δ9-cis), or POPE (mixed acyl chain) is not scientifically equivalent due to profound differences in biophysical properties driven by acyl chain length and unsaturation [1]. These structural variations directly dictate critical parameters including the lamellar-to-hexagonal (Lα-HII) phase transition temperature, membrane curvature stress, and interactions with ions or biomolecules. For instance, while DPoPE (16:1) readily forms an HII phase near physiological temperatures, DPPE (16:0) does not, and DOPE (18:1) exhibits a different transition threshold. Such differences are not trivial; they can fundamentally alter the outcome of experiments ranging from membrane fusion assays and lipid nanoparticle (LNP) endosomal escape efficiency to the precise mechanism of action in cellular apoptosis studies [2]. Therefore, procurement decisions must be driven by quantitative, application-specific evidence rather than simple headgroup or class-level assumptions.

16:1 PE vs. Common PE Analogs


Lα-HII Transition: DPoPE vs. DOPE

In studies of membrane curvature and hexagonal phase stabilization, DPoPE (16:1) demonstrates a distinct sensitivity to divalent/trivalent cations compared to DOPE (18:1). Specifically, an Lα to HII phase transition is induced in a DPoPE membrane at a significantly lower concentration of La3+ than is required for DOPE [1]. This indicates a lower energetic barrier for non-lamellar phase formation, a key property for processes like membrane fusion.

Membrane Biophysics Phase Behavior Lipid Nanoparticles

Lα-HII Transition Shift by Chlorophyll a

The Lα-HII phase transition temperature of DPoPE is highly sensitive to the presence of small molecules, providing a quantifiable metric for studying membrane-active agents. The addition of chlorophyll a (Chla) to DPoPE bilayers results in a significant and molar-ratio-dependent decrease in the transition temperature [1]. This provides a precise and tunable system for investigating how photosensitizers alter membrane curvature stress.

Membrane Biophysics Phase Transition Photosynthesis Models

Selective Apoptosis in Mesothelioma Cells

Unlike its saturated analog DPPE (16:0) which serves primarily as a structural lipid, DPoPE exhibits a direct and selective biological activity in specific cancer models. DPoPE induces apoptosis in NCI-H28 malignant pleural mesothelioma cells while showing no significant effect on non-malignant Met5A mesothelial cells, even at high concentrations [1]. This functional distinction is critical and highlights that acyl chain composition dictates biological function far beyond simple membrane integration.

Cancer Biology Apoptosis Phospholipid Therapeutics

Monolayer Spreading of DPoPE Phases

The ability of DPoPE to form distinct lipid phases (Lα, Pn3m cubic, and HII) allows for direct and quantitative comparison of their interfacial properties. This provides a unique benchmark for understanding how lipid phase structure influences surface behavior. The Lα phase demonstrates the most effective spreading at an air/water interface, followed by the cubic Pn3m phase, and finally the HII phase, which shows the poorest spreading [1].

Surface Chemistry Langmuir Monolayers Foam Films

Key Applications of 16:1 PE


Membrane Fusion and Endosomal Escape

Due to its quantifiably lower barrier for Lα-HII phase transition (e.g., requiring only 1.4 mM La3+), DPoPE serves as a highly sensitive model membrane component for studying fusion processes [1]. In lipid nanoparticle (LNP) research for mRNA delivery, DPoPE's fusogenic properties can be systematically tuned to optimize endosomal escape, a critical bottleneck for therapeutic efficacy. Its behavior directly informs the design of more efficient delivery vehicles by providing a benchmark for the activity of PE headgroup-containing helper lipids.

Cancer Apoptosis and Phosphatase Activation

In cancer biology, DPoPE is a validated tool compound for inducing selective apoptosis in malignant pleural mesothelioma (NCI-H28) cells, with no observed toxicity in non-malignant (Met5A) mesothelial cells at equivalent concentrations (1-100 μM) [2]. Its demonstrated ability to enhance the activity of key phosphatases like PP2A and PTP1B [2] makes it a valuable reagent for studying phosphatase-mediated signaling pathways that regulate cell death and survival, offering a level of biological specificity not found in other common PE lipids.

Lipid Phase-Dependent Interfacial Phenomena

DPoPE is a uniquely suitable phospholipid for creating and comparing distinct, stable lipid phases—lamellar (Lα), inverted hexagonal (HII), and bicontinuous cubic (Pn3m)—under controlled conditions [3]. This allows researchers to quantitatively assess how the intrinsic curvature of a lipid assembly governs its interaction with interfaces. For example, the Pn3m phase exhibits a unique, temperature-independent threshold concentration (30 µg/mL) for forming stable foam bilayers, a property distinct from the Lα and HII phases [3]. This makes DPoPE an essential standard for calibrating instruments and interpreting data in surface chemistry and biophysics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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